Mafodotin

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFNVPGICPYLJV-YTVPMEHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76N6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863971-19-1 |

Source

|

| Record name | Mafodotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 863971-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFODOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Mafodotin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafodotin, also known as mc-MMAF (maleimidocaproyl monomethylauristatin F), is a potent microtubule-inhibiting cytotoxic agent. It serves as the payload component of the antibody-drug conjugate (ADC) Belantamab this compound (Blenrep), which has been developed for the treatment of relapsed and refractory multiple myeloma.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and mechanism of action of this compound, intended for professionals in the field of drug development and oncology research.

Chemical Structure and Physicochemical Properties

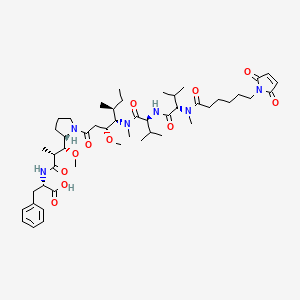

This compound is a synthetic derivative of the natural antineoplastic agent dolastatin 10. Its chemical structure consists of the highly potent auristatin F (MMAF) conjugated to a maleimidocaproyl (mc) linker.[3] This linker facilitates covalent attachment to the antibody via a stable thioether bond.[3]

The key structural and physicochemical properties of this compound and its active component, MMAF, are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Maleimidocaproyl monomethylauristatin F | [4] |

| Synonyms | mc-MMAF, this compound | [4] |

| Molecular Formula | C49H76N6O11 | [4][5] |

| Molecular Weight | 925.16 g/mol | [5] |

| IUPAC Name | (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | [4] |

| SMILES | CC--INVALID-LINK----INVALID-LINK--N1CCC[C@H]1--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O)OC)OC">C@@HN(C)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N(C)C(=O)CCCCCN3C(=O)C=CC3=O | [5] |

| InChI Key | ORFNVPGICPYLJV-YTVPMEHESA-N | [5] |

| MMAF Molecular Formula | C39H65N5O8 | [6] |

| MMAF Molecular Weight | 731.98 g/mol | [7] |

| MMAF Solubility | Soluble in DMSO (up to 118.85 mM), Water (87 mg/mL), and Ethanol (87 mg/mL).[8] Insoluble in water and ethanol according to another source.[9] | [8][9] |

Chemical Structure of this compound (mc-MMAF)

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is intrinsically linked to the antibody-drug conjugate, Belantamab this compound. After intravenous administration of the ADC, its pharmacokinetic properties are primarily governed by the monoclonal antibody component.[10] The ADC has a systemic clearance of 0.926 L/day and a steady-state volume of distribution of 10.8 L, with an elimination half-life of approximately 13 days for the ADC as a whole.[10]

Key factors influencing the pharmacokinetics of Belantamab this compound and its payload include disease burden markers such as soluble B-cell maturation antigen (sBCMA) and serum IgG levels, as well as albumin levels and body weight.[11] Higher disease burden is associated with lower initial exposure to the ADC.[11] The cytotoxic payload, referred to in pharmacokinetic studies as cys-mcMMAF (the form of the drug-linker after conjugation to the antibody's cysteine residues), is released intracellularly upon lysosomal degradation of the antibody.[6]

| Parameter | Value | Subject | Reference |

| Systemic Clearance (CL) | 0.926 L/day | Belantamab this compound ADC | [10] |

| Steady-State Volume of Distribution (Vss) | 10.8 L | Belantamab this compound ADC | [10] |

| Elimination Half-life (t1/2) | 13.0 days | Belantamab this compound ADC | [10] |

| Time to 50% DAR Reduction | 10.3 days | cys-mcMMAF | [6] |

Mechanism of Action

The mechanism of action of this compound is executed following the targeted delivery to cancer cells by the monoclonal antibody component of the ADC.

Experimental Workflow for ADC Mechanism of Action

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Monomethyl auristatin F | C39H65N5O8 | CID 10395173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]

- 11. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Antibody Conjugation of Mafodotin

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule.[1][2] This guide provides an in-depth technical overview of the synthesis of Mafodotin, a key ADC payload, and its subsequent conjugation to a monoclonal antibody. This compound is the common name for the drug-linker construct mc-MMAF , which consists of the highly potent antimitotic agent monomethyl auristatin F (MMAF) attached to a non-cleavable maleimidocaproyl (mc) linker.[3][4] The resulting ADC, upon binding to its target antigen on a cancer cell, is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[3][5] This technology is exemplified by Belantamab this compound (Blenrep), an ADC targeting B-cell maturation antigen (BCMA) for the treatment of multiple myeloma.[3][6][7]

Section 1: Synthesis of the this compound (mc-MMAF) Payload-Linker

The synthesis of this compound is a multi-step process involving the careful assembly of the MMAF peptide core followed by the attachment of the maleimidocaproyl linker. While detailed industrial procedures are often proprietary, the general synthetic route has been described in the literature.[8] The process begins with the protection of amino acid precursors, followed by a series of peptide couplings and deprotection steps to build the MMAF structure. The final step involves attaching the linker to the N-terminus of the MMAF peptide.

A known challenge in a previously reported synthesis route is that the final step of coupling the linker to the complete MMAF toxin can be slow and may lead to racemization of a chiral center, resulting in yields of less than 50% and requiring high-pressure reverse phase purification to remove impurities.[9]

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical progression of the this compound synthesis, starting from protected amino acid building blocks.

Caption: Logical workflow for the chemical synthesis of this compound (mc-MMAF).

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a representative summary based on the synthetic steps described in the literature.[8] Reagent quantities and reaction conditions would require optimization.

-

Protection of Phenylalanine: Fmoc-L-phenylalanine (218) is protected as a 2,4-dimethoxybenzyl (DMB) ester.[8]

-

First Deprotection: The Fmoc protecting group is removed to generate the free amine, Phenylalanine-ODMB (220).[8]

-

First Peptide Coupling: The resulting amine (220) is coupled with N-Fmoc-dolaproine (222) to yield the dipeptide intermediate (223).[8]

-

Second Deprotection: The Fmoc group on the dipeptide is removed using a reagent such as dimethylamine in DCM.[8]

-

Second Peptide Coupling: The newly exposed free amine is coupled with a protected auristatin carboxylic acid fragment (224) using a coupling agent like TBTU to form the fully protected MMAF core (225).[8]

-

Selective Deprotection: The Fmoc group on the N-terminus of the protected MMAF (225) is selectively removed to expose a free amine.[8]

-

Linker Addition: The maleimidocaproyl (mc) linker (226) is coupled to the free amine under standard amide bond formation conditions.[8]

-

Final Deprotection: The DMB ester protecting group is removed with trifluoroacetic acid (TFA) in DCM to yield the final this compound (mc-MMAF) drug-linker (217).[8]

| Parameter | Description | Source(s) |

| Payload | Monomethyl auristatin F (MMAF) | [3][4] |

| Linker | Maleimidocaproyl (mc) | [3][10] |

| Chemical Formula | C₄₉H₇₆N₆O₁₁ | [11][12] |

| Molecular Weight | ~925.2 g/mol | [11][12] |

| Reported Yield | Can be <50% depending on the synthetic route | [9] |

Section 2: Antibody Preparation and Conjugation

The conjugation of this compound to an antibody, such as Belantamab, utilizes cysteine chemistry. The process involves the partial reduction of the antibody's interchain disulfide bonds to create reactive sulfhydryl (thiol) groups, which then covalently bond with the maleimide group of the this compound linker.

Experimental Workflow for Antibody Conjugation

Caption: Workflow for the reduction and conjugation of this compound to an antibody.

Experimental Protocol: this compound Conjugation (Representative)

This protocol is based on the "TCEP protocol" described for the preparation of Belantamab this compound.[8]

-

Antibody Preparation: The monoclonal antibody (e.g., Belantamab) is prepared in a suitable buffer, such as citrate buffer (25 mM, pH ~7.4).[8]

-

Reduction: A reducing agent, tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution and incubated at room temperature. This reaction partially reduces the interchain disulfide bonds, exposing sulfhydryl moieties. The goal is to expose a controlled number of sites, for instance, approximately eight sulfhydryl groups for some protocols.[8]

-

Drug-Linker Preparation: this compound is dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[8]

-

Conjugation: The this compound solution is added to the reduced antibody solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.[8]

-

Quenching (Optional but Recommended): After the desired reaction time, a quenching reagent (e.g., N-acetylcysteine) may be added to cap any unreacted maleimide groups and stop the reaction.

| Parameter | Description / Value | Source(s) |

| Antibody Type | Typically humanized IgG1 | [6][13] |

| Target Linkage | Cysteine sulfhydryl groups (-SH) | [8] |

| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | [8] |

| Reaction Buffer | Citrate buffer, 25 mM | [8] |

| Buffer pH | Approximately 7.4 | [8] |

| Drug-Linker Solvent | Dimethyl sulfoxide (DMSO) | [8] |

| Temperature | Room Temperature | [8] |

Section 3: Purification of the Antibody-Drug Conjugate

Following the conjugation reaction, the crude mixture contains the desired ADC, along with impurities such as unreacted drug-linker, antibody aggregates, and improperly conjugated species.[2][14] A robust purification process is critical to remove these impurities and ensure the safety and efficacy of the final product.[2][15] Common techniques include various forms of chromatography.

Experimental Protocol: ADC Purification (Representative)

A multi-step or mixed-mode chromatography approach is often employed.[15][16]

-

Initial Capture/Diafiltration: The crude reaction mixture may first be subjected to tangential flow filtration (TFF) or diafiltration to remove excess, unreacted (free) drug-linker and exchange the buffer.

-

Chromatography: The ADC solution is then purified using one or more chromatography steps.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. Since the drug-linker is hydrophobic, ADCs with different numbers of conjugated drugs (DAR species) can be separated from each other and from the unconjugated antibody.[15]

-

Ion-Exchange Chromatography (IEX): Cation exchange (CEX) or anion exchange (AEX) can be used to remove charged impurities and aggregates.[15]

-

Size Exclusion Chromatography (SEC): SEC is often used as a final polishing step to remove any remaining aggregates.

-

-

Formulation: The purified ADC is concentrated and formulated into its final stable storage buffer.

| Technique | Purpose | Source(s) |

| Diafiltration/TFF | Removal of free drug-linker, buffer exchange | [15] |

| Hydrophobic Interaction (HIC) | Separation of DAR species, aggregate removal | [15] |

| Ion-Exchange (IEX) | Removal of aggregates and process impurities | [15] |

| Size Exclusion (SEC) | Final polishing, aggregate removal | [15] |

Section 4: Characterization and Quality Control

Thorough characterization of the purified ADC is a critical quality attribute (CQA) to ensure consistency, potency, and safety.[1] The most important parameter is the Drug-to-Antibody Ratio (DAR) , which is the average number of drug molecules conjugated to each antibody.[1][17]

-

Low DAR: May result in reduced efficacy.[17]

-

High DAR: Can negatively impact pharmacokinetics, stability, and increase toxicity.[17]

Methods for DAR Determination

-

Hydrophobic Interaction Chromatography (HIC): As mentioned in purification, HIC can separate the ADC into populations based on the number of drugs attached (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the relative peak areas of each species.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides precise mass measurements. The ADC is often reduced to separate the light and heavy chains. The masses of the unconjugated and conjugated chains are measured, allowing for a precise calculation of the DAR.[1][17][19]

-

UV-Vis Spectrophotometry: This is a simpler method that relies on the different absorbance properties of the antibody (at 280 nm) and the drug-linker at its specific maximum absorbance wavelength. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients, the average DAR can be calculated.[]

| Parameter | Typical Value / Method | Source(s) |

| Average DAR | ~4 | [21][22] |

| DAR Range | 0 to 8 drugs per antibody | [17] |

| Primary Analysis Methods | HIC, LC-MS | [18][19] |

| Purity (Aggregates) | >95% monomer | [15] |

| Free Drug Level | Must be below a specified limit | [2] |

Section 5: Mechanism of Action of a this compound-based ADC

The therapeutic effect of an ADC like Belantamab this compound is a multi-stage process that leverages both targeted delivery and potent cytotoxicity, as well as the inherent functions of the antibody.[3][23]

Signaling and Cytotoxicity Pathway

Caption: Mechanism of action for a BCMA-targeting this compound ADC.

-

Binding: The antibody component of the ADC specifically binds to its target antigen (e.g., BCMA) on the surface of a cancer cell.[3][23]

-

Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[3][5]

-

Payload Release: The complex traffics to the lysosome. Because this compound uses a non-cleavable linker, the antibody must be proteolytically degraded to release the active cytotoxic payload, which is cysteine-mcMMAF.[3][24][25]

-

Cytotoxicity: The released MMAF payload binds to tubulin, inhibiting microtubule polymerization. This disrupts the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[3][7][]

-

Immune-Mediated Killing: The Fc region of the antibody can engage immune effector cells like Natural Killer (NK) cells and macrophages, leading to antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP).[3][23][24] Furthermore, by occupying the BCMA receptor, the ADC can block survival signals from natural ligands like BAFF and APRIL.[23]

References

- 1. hpst.cz [hpst.cz]

- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Belantamab this compound - Wikipedia [en.wikipedia.org]

- 7. What is Belantamab this compound used for? [synapse.patsnap.com]

- 8. Synthesis of Belantamab Mafodotin_Chemicalbook [chemicalbook.com]

- 9. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | C49H76N6O11 | CID 56949327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. agilent.com [agilent.com]

- 18. lcms.cz [lcms.cz]

- 19. agilent.com [agilent.com]

- 21. cellmosaic.com [cellmosaic.com]

- 22. Belantamab this compound | BroadPharm [broadpharm.com]

- 23. tandfonline.com [tandfonline.com]

- 24. dovepress.com [dovepress.com]

- 25. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Mafodotin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Mafodotin, the cytotoxic payload of the antibody-drug conjugate (ADC) Belantamab this compound. This document details the mechanism of action, summarizes cytotoxic activity across various cancer cell lines, presents detailed experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular pathways.

Introduction to this compound (MMAF)

This compound, also known as monomethyl auristatin F (MMAF), is a potent antimitotic agent. It is a synthetic analog of the natural product dolastatin 10.[1] As the cytotoxic component of the ADC Belantamab this compound, it is linked to a monoclonal antibody that targets the B-cell maturation antigen (BCMA), which is highly expressed on multiple myeloma cells.[2][3] This targeted delivery system is designed to minimize systemic toxicity by delivering the highly potent MMAF directly to cancer cells.[1] The primary structural difference between MMAF and its counterpart, monomethyl auristatin E (MMAE), is a charged phenylalanine residue at the C-terminus of MMAF, which makes it less permeable to cell membranes when it is not conjugated to an antibody.[1]

Mechanism of Action

The cytotoxic effect of this compound is primarily mediated through the inhibition of tubulin polymerization.[1][4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][5] Upon binding of the ADC to the target receptor on the cancer cell surface, the complex is internalized.[6] Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active MMAF payload into the cytoplasm to exert its cytotoxic effects.[5]

Quantitative In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of this compound (MMAF), both as a free drug and as part of an antibody-drug conjugate, across various cancer cell lines.

| Cancer Type | Cell Line | Compound | IC50 (nM) | Reference |

| Multiple Myeloma | OPM-2 | Belantamab this compound | - | [7] |

| Multiple Myeloma | MOLP-8 | Belantamab this compound | - | [7] |

| Melanoma | SK-MEL-5 | L49-vcMMAF | ~0.2 (converted from ng/mL) | [8] |

| Anaplastic Large Cell Lymphoma | Karpas 299 | cAC10-vcMMAF | Potently cytotoxic | |

| Human Mammary Ductal Carcinoma | HCC1954 | Auristatin Derivatives | 10⁻¹¹–10⁻¹⁰ M (GI50) | [9] |

| Human Prostate Carcinoma | PC3 | Auristatin Derivatives | 10⁻¹¹–10⁻¹⁰ M (GI50) | [9] |

Note: The potency of MMAF is significantly enhanced when delivered via an ADC to antigen-positive cells compared to its activity as a free drug, due to its low cell permeability.[1]

Experimental Protocols

Accurate assessment of in vitro cytotoxicity is crucial for the development of ADCs. Below are detailed protocols for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[10][11]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound-containing ADC or free MMAF

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the this compound-containing compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

-

Incubation: Incubate the plate for a period determined by the cell line's doubling time and the compound's mechanism of action (typically 72-96 hours for microtubule inhibitors).[12]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. A key advantage is that the formazan product of XTT is soluble in water, eliminating the need for a solubilization step.[13]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound-containing ADC or free MMAF

-

96-well plates

-

XTT labeling mixture (XTT and electron-coupling reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Follow the same procedure as the MTT assay.

-

Compound Addition: Follow the same procedure as the MTT assay.

-

Incubation: Incubate for the desired period (e.g., 72-96 hours).

-

XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Reading: Read the absorbance at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[14]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound-containing ADC or free MMAF

-

96-well plates

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for positive control)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Addition: Follow the same procedures as the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Incubation: Incubate for the desired period.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

-

Absorbance Reading: Add the stop solution (if required by the kit) and read the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates the key signaling events initiated by this compound, leading to apoptosis.

References

- 1. ch.promega.com [ch.promega.com]

- 2. promega.com [promega.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

The Journey of Belantamab Mafodotin: A Technical Deep Dive into a First-in-Class BCMA-Targeting Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belantamab mafodotin (Blenrep) marked a significant milestone in the treatment of relapsed and refractory multiple myeloma as the first antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA) to receive accelerated approval. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of belantamab this compound. Through a detailed examination of preclinical data, pivotal clinical trial results from the DREAMM program, and the underlying scientific principles, this document serves as an in-depth resource for professionals in the field of oncology drug development.

Introduction to Belantamab this compound

Belantamab this compound is an innovative ADC designed to selectively deliver a cytotoxic agent to cancer cells expressing BCMA, a protein highly prevalent on the surface of malignant plasma cells.[1][2] The ADC is composed of a humanized IgG1 monoclonal antibody against BCMA, conjugated to the microtubule-disrupting agent, monomethyl auristatin F (MMAF), via a stable, non-cleavable maleimidocaproyl (MC) linker.[1] The antibody component is also afucosylated, a modification that enhances its ability to bind to FcγRIIIa receptors on immune effector cells, thereby boosting antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1]

Mechanism of Action

The therapeutic effect of belantamab this compound is multi-faceted, leveraging both the targeted delivery of a potent cytotoxin and the engagement of the host immune system.

Upon intravenous administration, the monoclonal antibody component of belantamab this compound binds with high affinity to BCMA on the surface of multiple myeloma cells.[1] This binding event triggers the internalization of the ADC into the cell through receptor-mediated endocytosis.[1][3] Once inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and proteolytic enzymes are thought to degrade the antibody, releasing the active MMAF payload.[1][3]

The liberated MMAF then disrupts the intracellular microtubule network, a critical component of the cell's cytoskeleton.[1] This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death, of the cancerous plasma cell.[1]

In addition to the direct cytotoxic effect of MMAF, the afucosylated antibody backbone of belantamab this compound engages the immune system. By binding to FcγRIIIa receptors on natural killer (NK) cells and macrophages, it mediates ADCC and ADCP, leading to the destruction of BCMA-expressing tumor cells by these immune effectors.[1] Preclinical studies have shown that this ADCC effect can be enhanced when combined with immunomodulatory drugs (IMiDs).[4]

Furthermore, belantamab this compound has been shown to induce immunogenic cell death (ICD), a form of apoptosis that releases damage-associated molecular patterns (DAMPs).[5][6] These molecules can activate dendritic cells and stimulate a T-cell-mediated anti-tumor immune response, potentially leading to a more durable clinical benefit.[5][6]

Below is a diagram illustrating the proposed mechanism of action:

BCMA Signaling Pathway

BCMA, also known as TNFRSF17, is a member of the tumor necrosis factor receptor superfamily.[7] Its expression is largely restricted to mature B cells and plasma cells, making it an ideal therapeutic target for multiple myeloma.[7] BCMA plays a crucial role in the survival and proliferation of plasma cells through its interaction with its ligands, a proliferation-inducing ligand (APRIL) and B-cell activating factor (BAFF).[8][9]

Binding of APRIL and BAFF to BCMA triggers downstream signaling cascades, primarily through the activation of nuclear factor-κB (NF-κB) pathways (both canonical and non-canonical), as well as other pathways like MEK/ERK and PI3K/AKT.[9][10] These signaling events lead to the upregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, promoting cell survival and resistance to therapy.[9]

The following diagram depicts a simplified overview of the BCMA signaling pathway:

Preclinical Development

The development of belantamab this compound was supported by a robust preclinical data package demonstrating its potent and specific anti-myeloma activity.

In Vitro Studies

-

Cytotoxicity Assays: Belantamab this compound demonstrated potent cytotoxic activity against a panel of multiple myeloma cell lines expressing BCMA. In vitro studies showed direct cell killing activity in OPM-2 and MOLP-8 cells after 72 hours of exposure.[11]

-

ADCC and ADCP Assays: The afucosylated antibody component of belantamab this compound was shown to enhance ADCC and ADCP in preclinical models.[12] One described method for assessing ADCC involves the xCELLigence Real-Time Cell Analysis system, where target multiple myeloma cells (CD138+) are co-cultured with effector cells (autologous CD138- cells or donor NK cells) in the presence of belantamab this compound, and cytotoxicity is measured in real-time.[2]

-

Combination Studies: In vitro experiments explored the synergistic potential of belantamab this compound with standard-of-care agents for multiple myeloma. These studies provided a preclinical rationale for the combination regimens evaluated in later clinical trials.[11]

In Vivo Studies

-

Xenograft Models: The anti-tumor activity of belantamab this compound was evaluated in various mouse xenograft models of multiple myeloma. For instance, in immune-compromised mice bearing OPM-2 and MOLP-8 xenografts, belantamab this compound monotherapy significantly inhibited tumor growth and improved survival.[11]

-

Syngeneic Models for Immunomodulatory Effects: To investigate the immunomodulatory effects of belantamab this compound, a syngeneic mouse model was developed using the murine EL4 T-cell lymphoma cell line engineered to express human BCMA (EL4-hBCMA).[6] In this model, treatment with belantamab this compound led to durable tumor regression and resistance to tumor re-challenge, supporting the induction of an adaptive anti-tumor immune response.[5][6]

Clinical Development: The DREAMM Program

The clinical development of belantamab this compound was primarily driven by the "Driving Excellence in Approaches to Multiple Myeloma" (DREAMM) clinical trial program. This series of studies evaluated the safety and efficacy of belantamab this compound as a monotherapy and in combination with other agents across different lines of therapy for multiple myeloma.

The workflow for the clinical development of belantamab this compound is depicted below:

Key Clinical Trials

The following tables summarize the key quantitative data from the pivotal DREAMM clinical trials.

Table 1: DREAMM-1 (Phase I) - Monotherapy in Relapsed/Refractory Multiple Myeloma

| Parameter | Value |

| Number of Patients | 35 (Part 2 expansion) |

| Median Prior Lines of Therapy | 7 |

| Overall Response Rate (ORR) | 60% |

| Median Duration of Response (DOR) | 14.3 months |

| Median Progression-Free Survival (PFS) | 12.0 months |

| Key Grade 3/4 Adverse Events | Thrombocytopenia, Corneal events |

Data from the Part 2 expansion phase of the DREAMM-1 study.[13]

Table 2: DREAMM-2 (Phase II) - Monotherapy in Triple-Class Refractory Multiple Myeloma

| Parameter | 2.5 mg/kg Cohort (N=97) | 3.4 mg/kg Cohort (N=99) |

| Median Follow-up | 12.5 months | 13.8 months |

| Overall Response Rate (ORR) | 32% | 35% |

| Median Duration of Response (DOR) | 12.5 months | 6.2 months |

| Median Progression-Free Survival (PFS) | 2.8 months | 3.9 months |

| Median Overall Survival (OS) | 15.3 months | 14.0 months |

| Key Grade 3/4 Adverse Events | Keratopathy (29%), Thrombocytopenia (22%), Anemia (21%) | Keratopathy (25%), Thrombocytopenia (29%), Anemia (28%) |

Final analysis data from the DREAMM-2 study.[14]

Table 3: DREAMM-3 (Phase III) - Monotherapy vs. Pomalidomide + Dexamethasone (PomDex)

| Parameter | Belantamab this compound (N=218) | Pomalidomide + Dexamethasone (N=107) |

| Median Follow-up | 11.5 months | 10.8 months |

| Median Progression-Free Survival (PFS) | 11.2 months | 7.0 months |

| PFS Hazard Ratio (HR) | 1.03 (95% CI: 0.72-1.47) | - |

| Overall Response Rate (ORR) | 41% | 36% |

| ≥ Very Good Partial Response (VGPR) | 25% | 8% |

| Median Duration of Response (DOR) | Not Reached | 8.5 months |

| Median Overall Survival (OS) | 21.2 months | 21.1 months |

Data from the DREAMM-3 study.[3]

Table 4: DREAMM-7 (Phase III) - Belantamab this compound + BorDex vs. Daratumumab + BorDex

| Parameter | Belantamab this compound + BorDex (N=243) | Daratumumab + BorDex (N=251) |

| Median Follow-up | 28.2 months | 28.2 months |

| Median Progression-Free Survival (PFS) | 36.6 months | 13.4 months |

| PFS Hazard Ratio (HR) | 0.41 (95% CI: 0.31-0.53) | - |

| Overall Survival (OS) Hazard Ratio (HR) | 0.57 (95% CI: 0.40-0.80) | - |

| Key Grade 3/4 Adverse Events | Ocular events (34%) | - |

Data from the interim analysis of the DREAMM-7 study.[15]

Table 5: DREAMM-8 (Phase III) - Belantamab this compound + PomDex vs. Bortezomib + PomDex

| Parameter | Belantamab this compound + PomDex (N=155) | Bortezomib + PomDex (N=147) |

| Median Follow-up | 21.8 months | 21.8 months |

| Median Progression-Free Survival (PFS) | Not Reached | 12.7 months |

| PFS Hazard Ratio (HR) | 0.52 (95% CI: 0.37-0.73) | - |

| Overall Response Rate (ORR) | 77% | 72% |

| ≥ Complete Response (CR) | 40% | 16% |

| Median Duration of Response (DOR) | Not Reached | 17.5 months |

| Key Grade 3/4 Adverse Events | Ocular events (43%) | Ocular events (2%) |

Data from the DREAMM-8 study.[1][16]

Clinical Trial Design and Patient Population

The DREAMM trials enrolled patients with relapsed or refractory multiple myeloma who had received multiple prior lines of therapy. The inclusion and exclusion criteria were designed to select a heavily pre-treated patient population with a high unmet medical need.

A generalized logical relationship of the key inclusion and exclusion criteria for the pivotal DREAMM trials is presented below:

Synthesis and Manufacturing

The manufacturing of belantamab this compound is a multi-step process involving the production of the monoclonal antibody, synthesis of the linker-payload, and subsequent conjugation.

A simplified overview of the synthesis of this compound and its conjugation to the belantamab antibody is as follows:

-

This compound Synthesis: The synthesis begins with the protection of Fmoc-L-phenylalanine, followed by a series of coupling and deprotection steps to assemble the peptide backbone of MMAF. The linker is then attached to the MMAF payload.[17]

-

Antibody Production: The humanized anti-BCMA IgG1 monoclonal antibody is produced in mammalian cell culture.

-

Conjugation: The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to expose sulfhydryl groups on the cysteine residues.[18] The linker-payload, this compound, which contains a maleimide group, then reacts with these free sulfhydryls to form a stable covalent bond, resulting in the final ADC product.[18]

Pharmacokinetics

Population pharmacokinetic (PopPK) models have been developed to characterize the disposition of belantamab this compound and the released payload, cys-mcMMAF.

Table 6: Population Pharmacokinetic Parameters of Belantamab this compound

| Parameter | Value | Description |

| Model Type | Linear, two-compartment with time-varying clearance | - |

| Initial Clearance (CL) | ~0.93 L/day | Rate of drug removal from the body |

| Initial Half-life (t½) | ~12-13 days | Time for drug concentration to reduce by half |

| Steady-State Volume of Distribution (Vss) | ~10.8 L | Theoretical volume that the drug occupies |

| Time to 50% Maximal CL Change | ~50 days | Time to reach half of the maximum change in clearance |

Data from PopPK analyses of DREAMM-1 and DREAMM-2.[19][20]

The clearance of belantamab this compound was found to decrease over time, which is consistent with target-mediated drug disposition.[19] Several covariates were identified to influence the pharmacokinetics, including baseline soluble BCMA (sBCMA), serum IgG, albumin, and body weight.[19][20]

Regulatory Journey and Future Directions

Belantamab this compound was granted accelerated approval by the FDA in August 2020 for the treatment of adult patients with relapsed or refractory multiple myeloma who had received at least four prior therapies.[21] However, the confirmatory Phase III DREAMM-3 trial did not meet its primary endpoint of progression-free survival superiority compared to pomalidomide and dexamethasone, leading to the voluntary withdrawal of the marketing authorization.[3]

Despite this setback, the robust and clinically meaningful efficacy observed in the DREAMM-7 and DREAMM-8 combination trials has renewed optimism for the therapeutic potential of belantamab this compound.[8][15] These studies demonstrated a significant improvement in progression-free survival and other key secondary endpoints when belantamab this compound was combined with standard-of-care regimens in earlier lines of therapy.[8][15] These positive results have paved the way for regulatory resubmissions and have the potential to establish belantamab this compound-based combinations as new standards of care for patients with relapsed or refractory multiple myeloma.

Conclusion

The development of belantamab this compound represents a significant advancement in the field of targeted cancer therapy. Its novel mechanism of action, targeting BCMA and delivering a potent cytotoxic payload, has shown considerable promise in the treatment of multiple myeloma. While the journey of belantamab this compound has been marked by both successes and challenges, the compelling data from recent combination therapy trials underscore its potential to improve outcomes for patients with this challenging disease. The ongoing research and clinical evaluation of belantamab this compound will continue to shape the treatment landscape of multiple myeloma and provide valuable insights for the development of future antibody-drug conjugates.

References

- 1. ascopubs.org [ascopubs.org]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. gsk.com [gsk.com]

- 4. Belantamab this compound: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Belantamab this compound for Multiple Myeloma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. DREAMM-8 Belantamab this compound-blmf Shows Robust Benefit in Early Relapse of Myeloma - The ASCO Post [ascopost.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. ascopubs.org [ascopubs.org]

- 12. myeloma.org [myeloma.org]

- 13. targetedonc.com [targetedonc.com]

- 14. Single-agent belantamab this compound in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gsk.com [gsk.com]

- 16. library.ehaweb.org [library.ehaweb.org]

- 17. Belantamab this compound plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Belantamab Mafodotin_Chemicalbook [chemicalbook.com]

- 19. Population pharmacokinetics of belantamab this compound, a BCMA-targeting agent in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. onclive.com [onclive.com]

The Role of B-Cell Maturation Antigen (BCMA) in Mafodotin-Based Therapy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell maturation antigen (BCMA), a member of the tumor necrosis factor receptor superfamily, has emerged as a critical therapeutic target in multiple myeloma (MM).[1][2] Its expression is largely restricted to plasma cells and is consistently high on malignant myeloma cells, making it an ideal candidate for targeted therapies.[1] This guide provides an in-depth examination of the role of BCMA in the context of mafodotin-based antibody-drug conjugates (ADCs), with a primary focus on belantamab this compound. We will explore the underlying biology of BCMA, the mechanism of action of belantamab this compound, key preclinical experimental protocols, and the clinical data that underscore its therapeutic utility.

The BCMA Target: Biology and Signaling

BCMA, also known as TNFRSF17 or CD269, is a transmembrane protein essential for the survival of long-lived plasma cells.[1][3] It is engaged by two primary ligands: a proliferation-inducing ligand (APRIL) and B-cell activating factor (BAFF).[2][3][4] The binding of these ligands, particularly APRIL which has a high affinity for BCMA, triggers downstream signaling cascades that are crucial for myeloma cell survival and proliferation.[2][3][5]

Upon ligand binding, BCMA activates several key pathways, including the canonical and non-canonical NF-κB, AKT, and MAPK pathways.[1][3][4] This activation leads to the upregulation of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL, thereby protecting malignant plasma cells from apoptosis and promoting drug resistance.[3] The constitutive activity of the BCMA signaling axis is a key driver of MM pathogenesis, making its inhibition a compelling therapeutic strategy.[2][5]

Belantamab this compound: A BCMA-Targeted ADC

Belantamab this compound (Blenrep) is an antibody-drug conjugate that targets BCMA.[4][6] It is composed of three key components:

-

A humanized IgG1 monoclonal antibody (mAb) : This afucosylated antibody binds with high specificity to BCMA on the surface of myeloma cells.[4][7] The afucosylation enhances its binding to FcγRIIIa receptors on immune effector cells like Natural Killer (NK) cells and macrophages.[7]

-

A cytotoxic payload : The drug component is monomethyl auristatin F (MMAF), a potent anti-mitotic agent that inhibits tubulin polymerization.[7][8][9]

-

A non-cleavable linker : A stable maleimidocaproyl (mc) linker covalently attaches MMAF to the antibody, ensuring the payload remains attached until the ADC is internalized and processed within the target cell.[7]

Mechanism of Action

The anti-myeloma activity of belantamab this compound is multi-faceted:

-

Direct Cytotoxicity via MMAF Delivery : Upon binding to BCMA, the ADC-receptor complex is rapidly internalized via endocytosis and trafficked to lysosomes.[7][10] Inside the acidic lysosomal environment, the antibody portion is degraded, releasing the MMAF payload into the cytoplasm.[7] Free MMAF then binds to tubulin, disrupting the microtubule network, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis.[7][8][11]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) : The afucosylated Fc region of the antibody enhances its binding to FcγRIIIa on NK cells, leading to the release of cytotoxic granules and lysis of the myeloma cell.[4][7]

-

Antibody-Dependent Cellular Phagocytosis (ADCP) : The enhanced Fc binding also promotes phagocytosis of myeloma cells by macrophages.[4][7]

-

Immunogenic Cell Death (ICD) : Preclinical studies suggest that belantamab this compound-induced apoptosis can be immunogenic, promoting the activation of dendritic cells and contributing to a T-cell-mediated anti-tumor immune response.

Clinical Efficacy and Safety Data

The pivotal, open-label, two-arm DREAMM-2 study (NCT03525678) evaluated the efficacy and safety of single-agent belantamab this compound in patients with heavily pre-treated relapsed or refractory multiple myeloma.[9][10][12]

Efficacy Results from DREAMM-2

The final analysis of the DREAMM-2 study demonstrated clinically meaningful and durable responses.[9][12] The recommended dose of 2.5 mg/kg showed a favorable risk-benefit profile.[13]

| Efficacy Endpoint | 2.5 mg/kg Cohort (N=97) | 3.4 mg/kg Cohort (N=99) |

| Overall Response Rate (ORR) | 32%[12][14] | 35%[12][14] |

| ≥Very Good Partial Response (VGPR) | 19%[12][14] | 24%[12][14] |

| Median Time to Response | 1.5 months[12][14] | 1.4 months[12][14] |

| Median Duration of Response (DoR) | 12.5 months[12][14] | 6.2 months[12][14] |

| Median Progression-Free Survival (PFS) | 2.8 months[12][14] | 3.9 months[12][14] |

| Median Overall Survival (OS) | 15.3 months[12][14] | 14.0 months[12][14] |

| Data from the final analysis of the DREAMM-2 trial.[12][14] |

Safety Profile from DREAMM-2

The most common adverse events were related to ocular toxicity, which was generally manageable with dose modifications.

| Adverse Event (Grade ≥3) | 2.5 mg/kg Cohort (N=95) | 3.4 mg/kg Cohort (N=99) |

| Keratopathy | 27%[10] | 21%[10] |

| Thrombocytopenia | 20%[10] | 33%[10] |

| Anemia | 20%[10] | 25%[10] |

| Data from the primary analysis of the DREAMM-2 trial.[10] |

Ocular events, such as changes in the corneal epithelium (keratopathy) and blurred vision, are significant and require proactive management, including regular ophthalmic exams.[6] These events were the most common reason for dose delays and reductions but rarely led to treatment discontinuation.[12]

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays used to characterize BCMA-targeting this compound-based ADCs.

Protocol: Quantitative BCMA Surface Expression by Flow Cytometry

This protocol determines the number of BCMA receptors on the surface of myeloma cells, often reported as Antibody Binding Capacity (ABC).

Materials:

-

BCMA-positive (e.g., RPMI-8226, MM.1S) and BCMA-negative (e.g., Jurkat) cell lines.

-

PE-conjugated anti-human BCMA antibody and corresponding PE-conjugated isotype control antibody.

-

Quantitative bead standard kit for fluorescence quantitation (e.g., BD Quantibrite™ Beads).

-

FACS buffer (PBS + 2% FBS + 0.1% sodium azide).

-

96-well U-bottom plates.

-

Flow cytometer.

Methodology:

-

Cell Preparation: Harvest cells and wash twice with cold FACS buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL in FACS buffer.

-

Antibody Staining:

-

Add 100 µL of cell suspension to each well of a 96-well plate.

-

Add saturating concentrations of PE-conjugated anti-BCMA antibody or the isotype control to the respective wells.

-

Incubate for 30-45 minutes at 4°C in the dark.

-

-

Washing: Wash cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

-

Resuspension: Resuspend the final cell pellet in 200 µL of FACS buffer.

-

Bead Standard Preparation: Prepare the quantitative bead standards according to the manufacturer's instructions in separate tubes.

-

Flow Cytometry Acquisition:

-

Acquire data for the bead standards first to generate a standard curve of fluorescence intensity versus molecules of PE.

-

Acquire data for the stained cell samples, collecting at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Determine the geometric mean fluorescence intensity (MFI) for both the anti-BCMA and isotype control-stained cells.

-

Subtract the MFI of the isotype control from the MFI of the anti-BCMA sample to get the specific MFI.

-

Use the standard curve generated from the beads to convert the specific MFI of the cell sample into the number of antibody molecules bound per cell (ABC).

-

Protocol: ADC Internalization Assay by Flow Cytometry

This assay measures the rate and extent of ADC internalization into target cells. This example uses a pH-sensitive dye that fluoresces only in the acidic environment of endosomes/lysosomes.

Materials:

-

BCMA-positive target cells.

-

Belantamab this compound labeled with a pH-sensitive dye (e.g., pHrodo Red).

-

Complete cell culture medium.

-

FACS buffer.

-

96-well cell culture plates.

-

Flow cytometer.

Methodology:

-

Cell Seeding: Seed 5 x 10^4 target cells per well in a 96-well plate and allow them to adhere overnight.

-

ADC Incubation:

-

Prepare serial dilutions of the labeled ADC in pre-warmed culture medium.

-

Remove the old medium and add 100 µL of the ADC-containing medium to the cells.

-

For a non-internalizing control, incubate one set of cells with the labeled ADC at 4°C.

-

For the experimental samples, incubate the plate at 37°C in a 5% CO2 incubator.

-

-

Time Course Measurement: At various time points (e.g., 1, 4, 8, 24 hours), stop the internalization process.

-

Cell Harvesting:

-

Gently wash the cells with cold PBS to remove unbound ADC.

-

Harvest the cells using a non-enzymatic cell dissociation buffer.

-

-

Flow Cytometry Acquisition:

-

Resuspend cells in cold FACS buffer.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence compared to the 4°C control indicates internalization.

-

-

Data Analysis:

-

Calculate the MFI for each time point.

-

Plot MFI versus time to visualize the kinetics of internalization. The signal from the pH-sensitive dye is directly proportional to the amount of internalized ADC.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the cytotoxic potential of the ADC.

Materials:

-

BCMA-positive target cells.

-

Belantamab this compound and an isotype control ADC.

-

Complete cell culture medium.

-

96-well flat-bottom cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C to allow for attachment.

-

ADC Treatment:

-

Prepare serial dilutions of belantamab this compound and the control ADC in culture medium.

-

Remove the old medium and add 100 µL of the diluted ADCs to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

-

Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability = (Absorbance_Treated / Absorbance_Control) x 100).

-

Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value (the concentration of ADC that inhibits cell viability by 50%).

-

Conclusion and Future Directions

BCMA is a validated and highly effective target for this compound-based therapies in relapsed or refractory multiple myeloma. The multi-modal mechanism of action of belantamab this compound, combining direct payload-mediated cytotoxicity with immune effector functions, provides a powerful approach to eliminating malignant plasma cells. Clinical data from the DREAMM-2 trial have established its role as a meaningful therapeutic option for heavily pre-treated patients.

Ongoing research is focused on optimizing the therapeutic window of BCMA-targeted ADCs, primarily by mitigating ocular toxicities, and exploring their use in earlier lines of therapy and in combination with other anti-myeloma agents. The robust preclinical and clinical data underscore the central role of BCMA in the evolving landscape of multiple myeloma treatment.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. bebpa.org [bebpa.org]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. Single-agent belantamab this compound in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Belantamab this compound for relapsed or refractory multiple myeloma (DREAMM-2): a two-arm, randomised, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Development of BCMA-Targeted Bispecific Natural Killer Cell Engagers for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of BCMA Expression in Circulating Rare Single Cells of Patients with Plasma Cell Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanics of Mafodotin: A Technical Guide to Antibody-Drug Conjugate Payload Delivery and Intracellular Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate journey of Mafodotin-based Antibody-Drug Conjugates (ADCs), from systemic circulation to the release of their potent cytotoxic payload, Monomethyl Auristatin F (MMAF), within targeted cancer cells. This document provides a detailed overview of the underlying mechanisms, quantitative efficacy data, and comprehensive experimental protocols to support researchers and drug development professionals in this advanced field of oncology.

Introduction to this compound-Based ADCs

This compound refers to the combination of the cytotoxic agent Monomethyl Auristatin F (MMAF) and its linker technology used in the formulation of Antibody-Drug Conjugates.[1] MMAF is a synthetic and highly potent antimitotic agent derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia. Due to its high toxicity, MMAF is not suitable for systemic administration as a standalone chemotherapeutic agent. However, when conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, its cytotoxic potential can be precisely delivered to cancer cells, minimizing off-target effects.[2]

The general mechanism of action for a this compound-ADC involves a multi-step process:

-

Target Binding: The mAb component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.

-

Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Within the lysosome, the linker connecting the mAb and MMAF is cleaved, or the antibody itself is degraded, releasing the active MMAF payload.

-

Cytotoxic Effect: The released MMAF disrupts the intracellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]

Quantitative Analysis of this compound ADC Efficacy

The in vitro potency of this compound-based ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The in vivo efficacy is often assessed by measuring tumor growth inhibition in preclinical models.

In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of various this compound-based ADCs across different cancer cell lines.

| ADC | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |

| Belantamab this compound | BCMA | NCI-H929 (Multiple Myeloma) | ~10-100 | [5] |

| SGN-CD19A | CD19 | B-lineage ALL | Varies | [6] |

| Vorsetuzumab this compound | CD70 | Renal Cell Carcinoma | Not specified | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

In Vivo Tumor Growth Inhibition

Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of this compound-ADCs.

| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| SGN-CD19A | Pediatric ALL Xenografts | 3 mg/kg, weekly | Significant inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound ADC payload delivery and intracellular release.

Synthesis and Conjugation of this compound-ADCs

Protocol for Maleimidocaproyl-MMAF (mc-MMAF) Conjugation:

This protocol describes a common method for conjugating MMAF to a monoclonal antibody via a non-cleavable maleimidocaproyl (mc) linker.

-

Antibody Preparation:

-

Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl groups. The molar ratio of TCEP to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

-

Linker-Payload Activation:

-

Dissolve the maleimidocaproyl-MMAF (mc-MMAF) linker-payload in an organic solvent such as dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Add the activated mc-MMAF to the reduced antibody solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (typically 1-4 hours). The maleimide group of the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

-

Purification:

-

Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is then formulated in a suitable buffer for storage.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).

-

ADC Internalization Assay using Flow Cytometry

This assay quantifies the internalization of an ADC into target cells.

-

Cell Preparation:

-

Culture target cells expressing the antigen of interest to approximately 80% confluency.

-

Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).

-

-

ADC Labeling (Indirect Method):

-

Incubate the cells with the this compound-ADC at a predetermined concentration (e.g., 10 µg/mL) on ice for 1 hour to allow binding to the cell surface without internalization.

-

Wash the cells twice with cold FACS buffer to remove unbound ADC.

-

-

Internalization:

-

Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should be kept on ice (0 hours).

-

-

Staining:

-

After the incubation period, wash the cells with cold FACS buffer.

-

To detect the remaining surface-bound ADC, incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG) on ice for 30 minutes in the dark.

-

To detect the total (surface-bound and internalized) ADC, permeabilize a separate set of cells with a permeabilization buffer before adding the fluorescently labeled secondary antibody.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

The percentage of internalization can be calculated as: [1 - (Mean Fluorescence Intensity of non-permeabilized cells / Mean Fluorescence Intensity of permeabilized cells)] x 100.

-

Lysosomal Protease Cleavage Assay

This assay assesses the release of the payload from ADCs with cleavable linkers by lysosomal proteases.

-

Lysosome Isolation:

-

Isolate lysosomes from target cells using a commercial lysosome isolation kit or a density gradient centrifugation method.

-

-

ADC Incubation:

-

Incubate the this compound-ADC (with a protease-cleavable linker, e.g., valine-citrulline) with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 5.0) to mimic the lysosomal environment.

-

-

Sample Analysis:

-

At various time points, stop the reaction and analyze the samples for the presence of the cleaved payload (MMAF) using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

-

Enzyme Activity Control:

-

As a positive control, incubate the ADC with a specific purified lysosomal protease, such as Cathepsin B, to confirm the linker's susceptibility to cleavage.[][9]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the this compound-ADC on cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound-ADC in culture medium.

-

Treat the cells with the different concentrations of the ADC and incubate for a specific period (e.g., 72-96 hours).[10] Include untreated cells as a control.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and use a non-linear regression analysis to determine the IC50 value.[10]

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of key processes involved in this compound-ADC activity using the DOT language for Graphviz.

Clathrin-Mediated Endocytosis of a this compound-ADC

Caption: Clathrin-mediated endocytosis and intracellular trafficking of a this compound-ADC.

Experimental Workflow for Preclinical Evaluation of a this compound-ADC

Caption: A typical preclinical workflow for the evaluation of this compound-ADCs.

Intracellular Release Mechanisms for this compound Payloads

Caption: Mechanisms of MMAF payload release from cleavable and non-cleavable linkers.

Conclusion

The successful development of this compound-based ADCs relies on a deep understanding of the complex interplay between the antibody, linker, and payload. This guide has provided a comprehensive technical overview of the critical steps involved in the delivery and intracellular release of the MMAF payload, supported by quantitative data and detailed experimental protocols. The continued optimization of each component of the ADC, from antibody engineering to novel linker technologies, will undoubtedly lead to the development of more effective and safer targeted cancer therapies. The provided diagrams and methodologies serve as a valuable resource for researchers dedicated to advancing this promising class of biotherapeutics.

References

- 1. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

- 2. debiopharm.com [debiopharm.com]

- 3. researchgate.net [researchgate.net]

- 4. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Belantamab this compound (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE DENINTUZUMAB this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vorsetuzumab this compound - Wikipedia [en.wikipedia.org]

- 9. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Mafodotin Downstream of Microtubule Disruption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafodotin, the cytotoxic payload of several antibody-drug conjugates (ADCs), is a potent synthetic antineoplastic agent derived from dolastatin 10. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of this compound downstream of microtubule disruption, offering a comprehensive resource for researchers and drug development professionals. We will delve into the intricate signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays.

Core Mechanism of Action: Microtubule Disruption

Monomethyl auristatin F (MMAF), the active component of this compound, exerts its potent cytotoxic effects by binding to the vinca domain on β-tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1]

Downstream Signaling Pathways

The cellular stress induced by this compound-mediated microtubule disruption activates a complex network of signaling pathways that govern cell fate. These pathways primarily involve the cell cycle regulatory machinery and the apoptotic cascade.

G2/M Cell Cycle Arrest

The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This leads to a prolonged G2/M arrest, primarily orchestrated by the master regulator of mitosis, the Cyclin B1/CDK1 complex.

-

Activation of the Cyclin B1/CDK1 Complex: Cells enter mitosis driven by the activation of the Cyclin B1/CDK1 kinase.

-

Sustained Cyclin B1/CDK1 Activity: this compound-induced microtubule disruption and SAC activation prevent the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation. This sustained activity of Cyclin B1/CDK1 is a key feature of the mitotic arrest.[2][3][4]

-

Inhibitory Phosphorylation of CDK1: While initially active, prolonged mitotic arrest can lead to the inhibitory phosphorylation of CDK1 at Tyr15 by the WEE1 kinase, providing a complex regulatory feedback loop.[2][5]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a process tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

-